(E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a benzylamino group and a biphenyl moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one can be achieved through several methods:
Aldol Condensation: This method involves the reaction of benzylamine with 4-phenylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form the desired enone.
Michael Addition: Another method involves the Michael addition of benzylamine to a suitable α,β-unsaturated ketone, followed by dehydration to yield the enone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone can be oxidized to form corresponding epoxides or diketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction of the enone can yield saturated ketones or alcohols, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Saturated ketones, alcohols
Substitution: Derivatives with different substituents replacing the benzylamino group
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: Exploration of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzylamino)-1-phenylprop-2-en-1-one: Similar structure but lacks the biphenyl moiety.
(E)-3-(benzylamino)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure with a methyl-substituted phenyl ring.
Uniqueness
(E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to the presence of both a benzylamino group and a biphenyl moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-22(15-16-23-17-18-7-3-1-4-8-18)21-13-11-20(12-14-21)19-9-5-2-6-10-19/h1-16,23H,17H2/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUMFXFDVKYDGA-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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